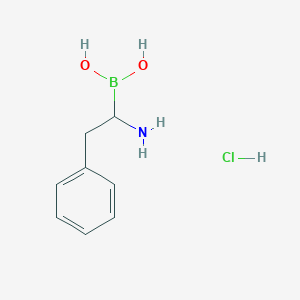

(1-Amino-2-phenylethyl)boronic acid;hydrochloride

Description

BenchChem offers high-quality (1-Amino-2-phenylethyl)boronic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-2-phenylethyl)boronic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H13BClNO2 |

|---|---|

Molecular Weight |

201.46 g/mol |

IUPAC Name |

(1-amino-2-phenylethyl)boronic acid;hydrochloride |

InChI |

InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |

InChI Key |

ZAKAEFAPKXYCIL-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC1=CC=CC=C1)N)(O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of (1-Amino-2-phenylethyl)boronic Acid Hydrochloride

Executive Summary

(1-Amino-2-phenylethyl)boronic acid hydrochloride (CAS 1158974-92-5) is a highly potent, low-molecular-weight α-aminoboronic acid derivative. Structurally, it serves as the boronic acid bioisostere of the amino acid phenylalanine. In contemporary medicinal chemistry and drug development, this compound is primarily utilized as a highly specific, reversible covalent warhead targeting serine proteases, serine/metallo-β-lactamases, and the chymotrypsin-like activity of the 20S proteasome[1][2].

By replacing the planar, sp²-hybridized carboxyl group of phenylalanine with an electrophilic boronic acid moiety, this molecule acts as an ideal transition-state analog. This guide provides an in-depth mechanistic analysis of its target engagement, thermodynamic binding profile, and the rigorous experimental protocols required to evaluate its efficacy in vitro.

Pharmacophore Dynamics & Structural Rationale

The efficacy of (1-Amino-2-phenylethyl)boronic acid hydrochloride relies on the synergistic function of its two primary structural domains:

-

The Phenylalanine Side Chain (Recognition Element): The benzyl side chain dictates enzymatic specificity. It is highly complementary to the hydrophobic S1 specificity pockets of chymotrypsin-like enzymes (such as the β5 subunit of the 20S proteasome). This ensures that the inhibitor selectively partitions into the active sites of enzymes that naturally cleave post-hydrophobic residues.

-

The α-Boronic Acid Warhead (Catalytic Trap): Boron is electron-deficient, possessing an empty p-orbital that acts as a strong Lewis acid[3]. In the aqueous, physiological environment of an enzyme's active site, the boronic acid rapidly accepts a lone pair of electrons from a catalytic nucleophile (e.g., the hydroxyl group of Serine or N-terminal Threonine)[4].

The sp² to sp³ Transition

During peptide bond hydrolysis, enzymes stabilize a high-energy, tetrahedral transition state. When (1-Amino-2-phenylethyl)boronic acid enters the active site, the nucleophilic attack by the enzyme converts the trigonal planar (sp²) boron into a tetrahedral (sp³) boronate adduct[5]. This adduct is structurally and electronically virtually identical to the natural tetrahedral transition state of peptide hydrolysis, leading to exceptionally high binding affinities (often in the low nanomolar range)[1].

Figure 1: Biphasic slow-binding inhibition mechanism of α-aminoboronic acids.

Core Mechanism of Action (MoA)

Inhibition of the 20S Proteasome

The 20S core particle of the proteasome utilizes N-terminal threonine (Thr1) residues as its primary catalytic nucleophiles. The β5 subunit is responsible for chymotrypsin-like activity. When (1-Amino-2-phenylethyl)boronic acid binds to the β5 subunit:

-

The benzyl group anchors into the S1 pocket.

-

The Thr1-Oγ atom attacks the empty p-orbital of the boron atom[2].

-

A reversible, covalent coordinate bond is formed. Because the adduct is a transition-state analog, the enzyme is effectively "frozen" in the catalytic cycle, preventing the degradation of polyubiquitinated proteins and ultimately triggering cellular apoptosis in highly proliferative cells[2].

Inhibition of Serine Proteases and β-Lactamases

In serine proteases and serine β-lactamases (e.g., KPC-2), the catalytic Ser70 (or equivalent) acts as the nucleophile. The boronic acid forms a tetracoordinated boronate complex with the serine hydroxyl side chain[4][6]. Furthermore, in metallo-β-lactamases (MBLs), the boronic acid moiety can displace the zinc-bridging nucleophilic hydroxide and chelate directly with the active site zinc ions, making it a versatile scaffold for dual-action inhibitors[6][7].

Kinetic Profile: Biphasic Slow-Binding

The interaction between the enzyme ( E ) and the boronic acid inhibitor ( I ) follows a two-step, slow-binding kinetic model:

E+I⇌EI⇌EI∗The initial binding ( EI ) is rapid and driven by the hydrophobic interactions of the phenylalanine side chain. This is followed by a slower, first-order conformational transformation to the highly stable tetrahedral boronate species ( EI∗ )[5].

Comparative Efficacy & Data Presentation

To understand the superiority of the boronic acid warhead, it is critical to compare it against other electrophilic traps used in protease inhibition.

| Pharmacophore Warhead | Target Nucleophile | Resulting Adduct Geometry | Reversibility | Typical IC₅₀ Range | Stability in Aqueous Media |

| α-Aminoboronic Acid | Ser-OH / Thr-OH | Tetrahedral (sp³) | Reversible (Slow off-rate) | 1 - 10 nM | High |

| Peptide Aldehyde | Ser-OH / Cys-SH | Tetrahedral (sp³) | Reversible (Fast off-rate) | 50 - 500 nM | Prone to oxidation |

| Peptide Epoxyketone | N-terminal Thr-NH₂/OH | Morpholino ring | Irreversible | 1 - 50 nM | Moderate |

| Chloromethyl Ketone | His-N / Cys-SH | Alkylated (sp³) | Irreversible | 100 - 1000 nM | Low (Highly reactive) |

Table 1: Comparative analysis of protease inhibitor warheads. The boronic acid provides an optimal balance of extreme potency (due to transition state mimicry) and reversibility, reducing off-target toxicity compared to irreversible alkylating agents.

Experimental Workflows & Protocols

To accurately quantify the inhibitory potency of (1-Amino-2-phenylethyl)boronic acid hydrochloride, researchers must account for its slow-binding kinetics and its chemical reactivity with diols.

Protocol: In Vitro 20S Proteasome Chymotrypsin-like Activity Assay

Expertise Insight: Boronic acids readily form cyclic boronate esters with vicinal diols. Therefore, buffers containing glycerol, mannitol, or Tris must be strictly avoided , as they will act as competitive sinks for the inhibitor, artificially inflating the apparent IC₅₀. HEPES is the buffer of choice.

Reagents Required:

-

Purified Human 20S Proteasome.

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

-

Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, 0.01% BSA, pH 7.4.

-

Inhibitor: (1-Amino-2-phenylethyl)boronic acid hydrochloride (Stock dissolved in 100% DMSO).

Step-by-Step Methodology:

-

Preparation of Reagents: Dilute the 20S proteasome in the Assay Buffer to a final working concentration of 2 nM. Prepare a 10 mM stock of Suc-LLVY-AMC in DMSO.

-

Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the inhibitor in DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 96-well microplate.

-

Enzyme-Inhibitor Pre-incubation (Critical Step): Add 49 µL of the 20S proteasome solution to the inhibitor wells. Incubate at 37°C for 30 minutes. Causality: This extended pre-incubation is mandatory to allow the slow-binding transformation from the initial collision complex ( EI ) to the stable tetrahedral adduct ( EI∗ )[5].

-

Reaction Initiation: Dilute the Suc-LLVY-AMC stock in Assay Buffer to 100 µM. Add 50 µL of this substrate solution to all wells to initiate the reaction (Final substrate concentration = 50 µM; Final DMSO = 2%).

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC continuously for 60 minutes at 37°C using excitation at 380 nm and emission at 460 nm.

-

Data Analysis: Extract the steady-state velocities ( vi ) from the linear portion of the progress curves. Calculate fractional activity ( vi/v0 ) and fit the data to the Morrison equation for tight-binding inhibitors to determine the true Ki .

Figure 2: Workflow for the fluorogenic 20S proteasome inhibition assay.

Conclusion

(1-Amino-2-phenylethyl)boronic acid hydrochloride represents a masterclass in rational drug design. By leveraging the unique Lewis acidity of boron and the specific target recognition of the phenylalanine side chain, it achieves unparalleled transition-state mimicry. Understanding its biphasic slow-binding kinetics and its sensitivity to diol-containing environments is paramount for researchers utilizing this compound in the development of next-generation proteasome and β-lactamase inhibitors.

References

-

alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases. PubMed. Available at:[Link]

-

Boronic acid. Wikipedia. Available at:[Link]

-

Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. PubMed. Available at:[Link]

-

Synthesis of α-aminoboronic acids. Chemical Society Reviews (RSC Publishing). Available at:[Link]

-

Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases. ResearchGate. Available at:[Link]

-

Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

- 1. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 5. alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Synthesis of (1-Amino-2-phenylethyl)boronic acid: A Comprehensive Technical Guide

Executive Summary

(1-Amino-2-phenylethyl)boronic acid (often referred to as borophenylalanine or BoroPhe) is a highly valuable synthetic intermediate and chiral building block in medicinal chemistry. As a bioisostere of L-phenylalanine where the planar carboxylic acid is replaced by a tetrahedral boronic acid, it serves as a potent transition-state analog for serine and metalloproteases. This structural motif is critical in the development of peptide-based proteasome inhibitors (analogous to the leucine-derived Bortezomib) and serves as a highly targeted delivery agent in Boron Neutron Capture Therapy (BNCT)[1][2].

Synthesizing α -amino boronic acids presents unique challenges due to the inherent instability of the free α -amino boronic acid and the difficulty of establishing the chiral center adjacent to the boron atom. This guide details the two most robust methodologies for its asymmetric synthesis: the classical Matteson Homologation and the modern Ellman Copper-Catalyzed Asymmetric Borylation [3][4].

Mechanistic Overview: The Matteson Homologation Pathway

The Matteson homologation remains the industrial gold standard for constructing α -chiral boronic esters. The process relies on the stereocontrolled 1,2-metallate rearrangement of a boronate complex, driven by a chiral auxiliary—typically (+)-pinanediol[1][3].

Causality in Experimental Design

-

Chiral Auxiliary Selection: (+)-Pinanediol is utilized because its rigid, bicyclic steric bulk effectively shields one face of the boron atom, dictating the facial selectivity during the attack of the dichloromethyl anion.

-

Lewis Acid Mediation: The addition of anhydrous ZnCl2 is not merely catalytic; it coordinates to the chloride leaving group, significantly lowering the activation energy required for the 1,2-migration of the benzyl group from boron to carbon.

-

Steric Control in Amination: Lithium hexamethyldisilazide (LiHMDS) is chosen over simpler amines (like ammonia) because the massive steric bulk of the trimethylsilyl (TMS) groups prevents over-alkylation (secondary/tertiary amine formation) during the displacement of the α -chloride[5].

Figure 1: Workflow of the Matteson Homologation for alpha-amino boronic acid synthesis.

Step-by-Step Methodology: Matteson Homologation

The following protocol represents a self-validating system where each intermediate can be isolated and characterized to ensure downstream success.

Step 1: Preparation of (+)-Pinanediol Benzylboronate

-

Procedure: Combine benzylboronic acid (1.0 eq) and (+)-pinanediol (1.0 eq) in toluene. Reflux under a Dean-Stark trap for 4 hours to remove water.

-

Validation: Concentrate under vacuum. The resulting oil should show >98% purity by 1 H NMR, with the disappearance of the free boronic acid -OH protons.

Step 2: Homologation to α -Chloro Boronate

-

Procedure:

-

Cool a solution of anhydrous dichloromethane (3.0 eq) in THF to -100 °C (liquid nitrogen/EtOH bath). Critical: Strict temperature control is required to prevent the decomposition of the highly unstable dichloromethyllithium.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 20 minutes.

-

Add (+)-pinanediol benzylboronate (1.0 eq) in THF dropwise.

-

Add a solution of anhydrous ZnCl2 (1.5 eq) in THF. Allow the reaction to slowly warm to room temperature over 12 hours.

-

-

Validation: Quench with aqueous NH4Cl . Extract with ethyl acetate. Chiral HPLC should confirm a diastereomeric ratio (d.r.) of >95:5.

Step 3: Stereoinvertive Amination

-

Procedure:

-

Cool the α -chloro boronate solution in THF to -78 °C.

-

Add LiHMDS (1.2 eq) dropwise. The nucleophilic displacement occurs via an SN2 mechanism, inverting the stereocenter established in Step 2.

-

Warm to room temperature and stir for 12 hours.

-

-

Validation: The silylated intermediate is highly moisture sensitive. Proceed directly to deprotection.

Step 4: Deprotection to the Free Boronic Acid

-

Procedure:

-

Treat the crude reaction mixture with 3N HCl in methanol to cleave the TMS groups.

-

To remove the pinanediol auxiliary, perform a transesterification by adding isobutylboronic acid (or phenylboronic acid) in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions[5].

-

Isolate the aqueous layer and lyophilize to yield (1-Amino-2-phenylethyl)boronic acid hydrochloride.

-

Alternative Route: Ellman's Asymmetric Borylation

While the Matteson homologation is reliable, the requirement for cryogenic conditions (-100 °C) poses scale-up challenges[4][6]. Ellman's method bypasses this by utilizing a copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl aldimines[4].

Causality in Ellman's Design

-

N-Sulfinyl Imines: The tert-butanesulfinyl group acts as both an activating group for the imine (increasing electrophilicity) and a highly effective chiral directing group.

-

Copper Catalysis: A Cu(I) catalyst, paired with a phosphine ligand, activates bis(pinacolato)diboron ( B2pin2 ) to form a nucleophilic boryl-copper species, which adds across the imine double bond with exceptional enantio- and diastereocontrol[4].

Figure 2: Ellman's Copper-Catalyzed Asymmetric Borylation Pathway.

Step-by-Step Methodology: Ellman's Borylation

-

Imine Formation: Condense phenylacetaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)4 as a water scavenger.

-

Borylation: React the resulting imine with B2pin2 (1.1 eq) in the presence of CuCl (5 mol%), a chiral phosphine ligand (e.g., PCy3), and NaOt-Bu (5 mol%) in THF at room temperature for 16 hours.

-

Cleavage: Treat the resulting α -amino boronate with 4M HCl in dioxane/MeOH to simultaneously cleave the sulfinyl group and the pinacol ester, yielding the target hydrochloride salt.

Quantitative Data & Process Comparison

The following table summarizes the key metrics for comparing the two synthetic strategies.

| Parameter | Matteson Homologation | Ellman's Asymmetric Borylation |

| Starting Material | Benzylboronic acid | Phenylacetaldehyde |

| Chiral Source | (+)-Pinanediol | (R)-tert-butanesulfinamide |

| Key Reagents | LiCHCl2 , ZnCl2 , LiHMDS | B2pin2 , CuCl, Phosphine Ligand |

| Minimum Temperature | -100 °C (Cryogenic) | Room Temperature |

| Overall Yield (4 steps) | 45 - 55% | 60 - 75% |

| Enantiomeric Excess (ee) | > 95% (Diastereomer-driven) | > 98% (Catalyst/Auxiliary-driven) |

| Scalability | Moderate (Exothermic control needed) | High (Ambient conditions) |

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized (1-Amino-2-phenylethyl)boronic acid, the following analytical checkpoints must be met:

-

11 B NMR: A shift from ∼ 33 ppm (boronic ester) to ∼ 18-20 ppm confirms the successful deprotection to the free boronic acid.

-

Chiral HPLC: Derivatization of the free amine with Marfey's reagent or a chiral isocyanate is recommended prior to HPLC analysis to accurately determine the enantiomeric excess without the boronic acid interacting with the silica column.

-

Mass Spectrometry (ESI-MS): The compound readily forms cyclic anhydrides (boroxines) upon dehydration. ESI-MS should be run in negative ion mode, looking for the monomeric mass [M−H]− at m/z 164.1 or the trimeric boroxine mass.

References

- A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation.Luxembourg Bio Technologies.

- Enantioselective Catalytic 1,2-Boronate Rearrangements.PMC (nih.gov).

- BORTEZOMIB, PS 341 - New Drug Approvals.newdrugapprovals.org.

- Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis.PMC (nih.gov).

- Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines.ResearchGate.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-l-phenylalanine with quality assurance for boron neutron capture therapy-oriented diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Catalytic 1,2-Boronate Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Toward bortezomib synthesis in flow - American Chemical Society [acs.digitellinc.com]

Chiral Synthesis of α-Aminoboronic Acids: A Technical Guide to Asymmetric Borylation Strategies

Executive Summary

Alpha-aminoboronic acids have emerged as highly privileged pharmacophores in modern medicinal chemistry, serving as bioisosteres of natural amino acids and acting as potent, reversible covalent inhibitors of serine and threonine proteases[1]. The clinical success of the 26S proteasome inhibitors bortezomib and ixazomib has driven intense interest in this chemical space[1]. However, the synthesis of enantiopure α-aminoboronic acids presents unique mechanistic hurdles. Boron’s empty p-orbital renders the adjacent carbon-boron bond highly susceptible to protodeboronation and oxidation, making stereocontrol and intermediate stability critical challenges.

As a Senior Application Scientist, I have structured this guide to dissect the two preeminent methodologies for constructing these chiral centers: the classical, industrially validated Matteson Homologation [2], and the modern, atom-economical Copper-Catalyzed Asymmetric Borylation [3]. This whitepaper details the causality behind reagent selection, provides self-validating experimental protocols, and offers a quantitative comparison of these synthetic paradigms.

Mechanistic Paradigms & The Boron Challenge

The fundamental difficulty in synthesizing α-aminoboronic acids lies in the inherent electrophilicity of the boron atom. Free α-aminoboronic acids are prone to rapid degradation; the empty p-orbital on boron readily accepts electron density from nucleophiles (such as water or alcohols), facilitating the cleavage of the C-B bond (protodeboronation). Consequently, synthetic workflows must mask the boronic acid as a sterically hindered ester (e.g., pinanediol or pinacol) until the final deprotection step[4].

To establish the chiral center at the α-position, chemists must either rely on substrate-directed stereospecific rearrangements (Matteson chemistry) or catalyst-directed asymmetric addition across a planar double bond (Ellman's imine borylation)[4].

Strategy 1: The Matteson Homologation

For decades, the Matteson homologation has been the gold standard for synthesizing α-aminoboronic acids, famously utilized in the commercial synthesis of bortezomib[2]. This approach relies on a chiral auxiliary—typically (+)- or (-)-pinanediol—to dictate the stereochemical outcome of a 1,2-metallate rearrangement.

Causality & Chemical Logic

-

Formation of the 'Ate' Complex: (Dichloromethyl)lithium (LiCHCl₂) attacks the boronic ester to form a tetrahedral boron "ate" complex.

-

Stereospecific 1,2-Migration: The addition of a Lewis acid (ZnCl₂) is critical. ZnCl₂ coordinates to one of the chloride leaving groups, lowering the activation energy for the alkyl group to migrate from boron to carbon. The chiral pinanediol auxiliary sterically blocks one face, forcing the migration to occur with exceptionally high diastereoselectivity[2].

-

Nucleophilic Displacement: The resulting α-chloroboronate is treated with lithium hexamethyldisilazide (LHMDS). The bulky bis(trimethylsilyl)amide anion acts as a nitrogen nucleophile, displacing the remaining chloride via an Sₙ2 mechanism with complete inversion of configuration. The TMS groups prevent over-alkylation and are easily cleaved with anhydrous HCl[2].

Fig 1: Mechanistic pathway of the Matteson Homologation for α-aminoboronic ester synthesis.

Self-Validating Protocol: Matteson Homologation

Note: Strict anhydrous and anaerobic conditions are mandatory.

-

Generation of (Dichloromethyl)lithium: In an oven-dried Schlenk flask under argon, dissolve dichloromethane (1.2 equiv) in anhydrous THF. Cool the system to -100 °C using a liquid nitrogen/ethanol bath. Dropwise add n-BuLi (1.1 equiv).

-

Self-Validation Checkpoint: The internal temperature must not exceed -95 °C during addition. A temperature spike indicates premature decomposition of the highly unstable carbenoid intermediate.

-

-

'Ate' Complex Formation: Slowly add the chiral pinanediol boronic ester (1.0 equiv) in THF. Stir for 15 minutes at -100 °C.

-

Rearrangement: Add a solution of anhydrous ZnCl₂ (0.5 equiv) in THF. Gradually warm the reaction to room temperature over 12 hours.

-

Self-Validation Checkpoint: Monitor via ¹¹B NMR. The disappearance of the trigonal boron signal (~30 ppm) and transient appearance of a tetrahedral signal (~5 ppm), followed by a return to ~30 ppm, confirms successful homologation to the α-chloroboronate.

-

-

Amination: Cool the mixture to -78 °C. Add LHMDS (1.2 equiv, 1.0 M in THF) dropwise. Warm to room temperature and stir for 12 hours.

-

Deprotection: Cool to 0 °C and carefully add anhydrous HCl in dioxane (3.0 equiv) to cleave the TMS groups. Concentrate under reduced pressure to yield the α-aminoboronic ester hydrochloride salt.

Strategy 2: Copper-Catalyzed Asymmetric Borylation of Imines

While reliable, the Matteson homologation requires cryogenic temperatures, harsh reagents, and stoichiometric chiral auxiliaries[4]. To circumvent these limitations, Ellman and coworkers developed a highly efficient, substrate-controlled asymmetric borylation using N-tert-butanesulfinyl aldimines[3].

Causality & Chemical Logic

This approach utilizes bis(pinacolato)diboron (B₂pin₂) and a Cu(I) catalyst.

-

Catalyst Activation: The Cu(I) precatalyst reacts with an alkoxide base and B₂pin₂ to generate the active, nucleophilic LCu-B(pin) species via transmetalation[3].

-

Stereoselective Insertion: The chiral N-tert-butanesulfinyl group activates the imine for nucleophilic attack while simultaneously acting as a chiral directing group. The Cu-B bond adds across the C=N double bond. The bulky tert-butyl group effectively shields one face of the imine, resulting in excellent diastereomeric ratios (dr > 96:2)[3].

-

Turnover: The resulting Cu-enamide intermediate reacts with another equivalent of B₂pin₂ (or a proton source depending on exact conditions) to release the α-amino boronate product and regenerate the active catalyst[3].

Fig 2: Catalytic cycle for Cu-catalyzed asymmetric borylation of N-sulfinyl aldimines.

Self-Validating Protocol: Cu-Catalyzed Borylation

Note: Cu(I) species are highly sensitive to oxidation.

-

Catalyst Preparation: Inside an argon-filled glovebox, charge a vial with CuCl (10 mol%), an appropriate N-heterocyclic carbene (NHC) or phosphine ligand (10 mol%), and NaOtBu (15 mol%). Suspend in anhydrous toluene.

-

Self-Validation Checkpoint: The solution should maintain a dark/reddish hue. A shift to pale green/blue indicates oxidation to Cu(II), meaning the catalytic cycle is dead and reagents must be discarded.

-

-

Borylation: Add B₂pin₂ (1.1 equiv) to the catalyst mixture. Stir for 30 minutes at room temperature to ensure complete formation of the active LCu-B(pin) species.

-

Imine Addition: Add the enantiopure N-tert-butanesulfinyl aldimine (1.0 equiv) as a solution in toluene. Stir at ambient temperature for 12–24 hours[3].

-

Monitoring & Workup: Monitor reaction progress via LC-MS. Upon complete consumption of the imine, quench the reaction by filtering the mixture through a short pad of Celite, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the pure N-sulfinyl α-aminoboronate.

Quantitative Comparative Analysis

To aid in route scouting and process development, the following table summarizes the operational metrics of both strategies.

| Parameter | Matteson Homologation[2] | Cu-Catalyzed Borylation (Ellman)[3] |

| Chiral Source | Stoichiometric chiral auxiliary (e.g., (+)-pinanediol) | Stoichiometric chiral substrate (N-tert-butanesulfinyl) |

| Typical Yields | 60–85% (over 3 distinct steps) | 52–88% (single step from imine) |

| Diastereomeric Ratio (dr) | > 99:1 (after crystallization/purification) | > 96:2 (crude) |

| Reaction Temperature | Cryogenic (-100 °C to -78 °C) | Ambient (Room Temperature) |

| Key Reagents | LiCHCl₂, ZnCl₂, LHMDS | CuCl, B₂(pin)₂, NaOtBu |

| Atom Economy | Low (generates significant stoichiometric waste) | High (catalytic Cu, direct addition) |

| Industrial Scalability | Proven (Standard for Bortezomib API synthesis) | Emerging (Highly efficient, avoids cryogenics) |

Conclusion

The synthesis of chiral α-aminoboronic acids requires precise manipulation of boron's unique electronic properties. While the Matteson homologation remains a robust, industrially proven workhorse for generating these pharmacophores[2], its reliance on cryogenic conditions and stoichiometric auxiliaries presents process bottlenecks[4]. Conversely, the copper-catalyzed borylation of N-sulfinyl imines represents a leap forward in atom economy and operational simplicity, operating at ambient temperatures with excellent stereocontrol[3]. The choice between these methods ultimately depends on the specific target molecule, the availability of starting materials, and the scale of manufacturing required.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]

(1-Amino-2-phenylethyl)boronic acid as a serine protease inhibitor.

The Transition-State Paradigm: (1-Amino-2-phenylethyl)boronic Acid as a Core Pharmacophore in Serine Protease Inhibition

Executive Overview

In the landscape of rational drug design, targeting serine proteases requires overcoming the inherent competition from high concentrations of natural peptide substrates in vivo. As a Senior Application Scientist, I frequently encounter the limitations of traditional non-covalent inhibitors, which often suffer from rapid off-rates and poor target residence times. The integration of (1-Amino-2-phenylethyl)boronic acid —commonly referred to as boroPhe —into peptidyl scaffolds represents a masterclass in transition-state mimicry. This whitepaper deconstructs the mechanistic causality, structural biology, and experimental validation of boroPhe-derived compounds as ultra-potent, reversible covalent inhibitors of serine proteases.

The Chemical Identity and Mechanistic Causality of boroPhe

(1-Amino-2-phenylethyl)boronic acid is the α -amino boronic acid analog of the natural amino acid phenylalanine[1]. By replacing the C-terminal carboxylic acid of phenylalanine with a boronic acid moiety[ −B(OH)2 ], the molecule retains its ability to be recognized by the S1 specificity pockets of chymotrypsin-like proteases, while gaining a unique chemical reactivity[2].

The Causality of Transition-State Mimicry

Why do boronic acids achieve binding affinities ( Ki ) that are often orders of magnitude tighter than their aldehyde or chloromethyl ketone counterparts? The answer lies in the electronic structure of the boron atom.

In its resting state, the boron atom in a boronic acid is sp2 -hybridized, featuring a trigonal planar geometry with an empty, highly electrophilic p-orbital[3]. When the inhibitor enters the active site of a serine protease:

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (e.g., Ser195 in chymotrypsin) donates its lone pair into the empty p-orbital of the boron atom[2].

-

Rehybridization: The boron atom undergoes a geometry change from sp2 to sp3 , forming a negatively charged, tetrahedral boronate adduct[3].

-

Oxyanion Hole Stabilization: This tetrahedral geometry perfectly mimics the high-energy transition state of natural peptide bond hydrolysis. The negative charge on the boronate oxygen is heavily stabilized by hydrogen bonding from the enzyme's oxyanion hole (typically the backbone amides of Ser195 and Gly193)[3][4].

This ready conversion to an anionic sp3 form makes boronic acids the premier transition-state analogs for hydrolytic enzymes, effectively trapping the enzyme in a highly stable, yet reversible, covalent complex[2].

Figure 1: Formation of the tetrahedral transition-state mimic between a serine protease and a boronic acid inhibitor.

Structural Biology and Selectivity Profiling

The phenyl ring of boroPhe dictates its selectivity profile. Serine proteases are classified by their primary (P1) substrate specificity. Chymotrypsin-like proteases possess a deep, hydrophobic S1 pocket designed to accommodate large aromatic side chains like phenylalanine, tyrosine, and tryptophan. Consequently, peptidyl sequences terminating in boroPhe exhibit profound selectivity for chymotrypsin-like enzymes over trypsin-like (which prefer basic residues like Arg/Lys) or elastase-like (which prefer small aliphatic residues) proteases[2].

This pharmacophore has been extensively utilized to develop inhibitors for disease-relevant serine proteases, such as Prostate-Specific Antigen (PSA)[4] and various β -lactamases[1]. Furthermore, because the proteasome utilizes an N-terminal threonine rather than a serine, boroPhe and its aliphatic analog boroLeu have been heavily leveraged in the development of proteasome inhibitors (e.g., Bortezomib)[5][6].

Quantitative Data: Comparative Inhibition Kinetics

The integration of boroPhe into optimized peptide sequences yields sub-nanomolar inhibitors. The table below summarizes the kinetic superiority of boronic acid-based inhibitors.

| Inhibitor Sequence | Target Enzyme | Enzyme Class | Binding Affinity ( Ki ) | Reference |

| MeO-Suc-Ala-Ala-Pro-boroPhe -OH | α -Chymotrypsin | Serine Protease | 0.16 nM | [2] |

| Z-Ser-Ser-Lys-Leu-boroLeu -OH | Prostate-Specific Antigen (PSA) | Serine Protease | 65 nM | [4] |

| WLS6a (N-terminal peptide boronate) | hClpXP | Serine Protease | 29 μ M ( IC50 ) | [5] |

| Bortezomib (Pyz-Phe-boroLeu ) | 20S Proteasome ( β 5 subunit) | Threonine Protease | ~0.6 nM | [6] |

Experimental Methodology: Self-Validating Kinetic Assays

To accurately evaluate the potency of a synthesized boroPhe inhibitor, standard steady-state kinetics are insufficient. Because boronic acids form covalent bonds, they are typically slow, tight-binding inhibitors . If an assay is run without pre-incubation, the initial velocity will reflect the uninhibited enzyme, leading to a massive underestimation of the inhibitor's potency.

The following protocol outlines a self-validating, continuous fluorometric assay designed to calculate the true apparent inhibition constant ( Kiapp ) using the Morrison equation.

Figure 2: High-throughput fluorogenic assay workflow for determining tight-binding inhibition constants.

Step-by-Step Protocol: Fluorogenic Substrate Assay for boroPhe Inhibitors

1. Reagent Preparation & Buffer System

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20. Causality: Tween-20 is critical; at the picomolar enzyme concentrations required for tight-binding assays, enzymes rapidly adsorb to the plastic walls of microtiter plates, artificially skewing the Ki .

-

Substrate: Succinyl-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-AAPF-AMC).

2. Inhibitor Titration (The Self-Validating Matrix)

-

Prepare a 12-point serial dilution of the boroPhe inhibitor in DMSO.

-

Validation Control: Include a well with a known competitive inhibitor (e.g., PMSF) to validate enzyme susceptibility, and a vehicle-only well (DMSO) to establish the uninhibited maximum velocity ( Vmax ).

3. Thermodynamic Equilibration (Critical Step)

-

Mix the target serine protease (e.g., α -chymotrypsin at a final concentration of 0.5 nM) with the inhibitor dilutions in a black 96-well microplate.

-

Incubate for 30 minutes at 25°C. Causality: The formation of the tetrahedral boronate adduct requires the displacement of active-site water molecules and structural reorganization. This pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate introduces competitive pressure.

4. Reaction Initiation and Kinetic Readout

-

Add the Suc-AAPF-AMC substrate (final concentration at or below the Km ) to initiate the reaction.

-

Immediately monitor the release of the AMC fluorophore using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes.

5. Data Analysis (Morrison Equation)

-

Calculate the initial velocity ( vi ) from the linear portion of the fluorescence progress curves.

-

Because the inhibitor concentration is close to the enzyme concentration, standard Michaelis-Menten kinetics fail (the assumption that free inhibitor ≈ total inhibitor is invalid). Fit the fractional activity ( vi/v0 ) against the inhibitor concentration using the Morrison equation for tight-binding inhibitors to extract the Kiapp .

Broader Implications in Drug Development

The utilization of (1-Amino-2-phenylethyl)boronic acid extends far beyond basic enzymology. The synthetic methodologies to produce enantiopure α -amino boronic acids—such as Matteson's stereoselective homologation using pinanediol boronic esters or modern asymmetric copper-catalyzed borylations[2][6]—have democratized access to these pharmacophores.

By understanding the causality of the sp2→sp3 transition and the precise spatial requirements of the S1 pocket, researchers can continue to tune the peptidyl backbone attached to the boroPhe warhead. This approach remains one of the most reliable strategies for generating highly selective, long-residence-time inhibitors for challenging protease targets in oncology, virology, and infectious diseases.

References

-

Title : Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL : 7

-

Title : Boronic acid compounds as potential pharmaceutical agents Source : uspto.gov URL : 3

-

Title : Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC Source : nih.gov URL : 4

-

Title : Boron Containing Compounds as Protease Inhibitors | Chemical Reviews Source : acs.org URL : 2

-

Title : Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI Source : mdpi.com URL : 5

-

Title : Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines - ResearchGate Source : researchgate.net URL : 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

The Role of Aminoboronic Acids in Enzyme Inhibition: Mechanisms, Applications, and Experimental Workflows

Executive Summary

Aminoboronic acids have revolutionized the landscape of targeted enzyme inhibition, transitioning from niche chemical curiosities to foundational pharmacophores in blockbuster therapeutics. As an application scientist overseeing assay development and drug screening, I frequently encounter a critical pitfall: researchers treating boronic acids like standard competitive inhibitors. They are not. Their mechanism demands a tailored experimental framework that respects their unique quantum mechanical behavior.

This whitepaper provides an in-depth technical analysis of aminoboronic acids as transition state analogs, detailing the causality behind their binding mechanics, their clinical applications (e.g., bortezomib and vaborbactam), and the self-validating experimental protocols required to accurately characterize them.

The Chemical Logic: Boronic Acids as Transition State Analogs

Why do boronic acids make such exceptionally potent inhibitors? The causality lies in their structural and electronic flexibility.

The boron atom in a free aminoboronic acid exists in an electron-deficient, trigonal planar ( sp2 ) geometry. When it enters the active site of a target enzyme, it acts as a highly specific Lewis acid, readily accepting a lone pair of electrons from a catalytic nucleophile—such as the active-site serine in a β -lactamase or the N-terminal threonine in a proteasome[1].

This nucleophilic attack forces the boron atom to rehybridize into a tetrahedral ( sp3 ) geometry. The resulting dative covalent bond creates a complex that perfectly mimics the high-energy tetrahedral transition state of native peptide bond hydrolysis 1. Because this bond is dative, it is completely reversible. This reversibility is a critical safety feature in drug design, reducing off-target permanent toxicity while maintaining extremely high affinity[2].

Mechanism of aminoboronic acid transition state analogs.

Clinical Translation: Proteasomes and Beta-Lactamases

The theoretical elegance of the tetrahedral adduct has translated into profound clinical success across distinct enzyme classes.

Target 1: The 20S Proteasome (Bortezomib)

Bortezomib is a modified dipeptidyl boronic acid that selectively inhibits the chymotrypsin-like activity of the 20S proteasome 2. The boronic acid moiety forms a highly specific complex with the N-terminal threonine hydroxyl group (Thr1) of the β 5 subunit[2]. By halting the degradation of intracellular proteins, bortezomib induces apoptosis in cancer cells, making it a frontline therapy for multiple myeloma.

Target 2: Serine β -Lactamases (Vaborbactam)

Vaborbactam is a cyclic boronic acid pharmacophore designed to rescue the efficacy of carbapenem antibiotics (like meropenem) against resistant Gram-negative bacteria 3. It acts as a potent inhibitor of Ambler Class A (e.g., KPC) and Class C serine β -lactamases[3]. Unlike earlier β -lactam-based inhibitors (e.g., clavulanic acid), vaborbactam's unique boronic acid structure allows it to evade pre-evolved resistance mechanisms entirely, restoring antibiotic potency at the site of infection 4.

Quantitative Landscape of Boronic Acid Inhibitors

| Inhibitor | Target Enzyme | Enzyme Class | Clinical Indication | Binding Affinity ( Ki / IC50 ) |

| Bortezomib | 20S Proteasome ( β 5 subunit) | Threonine Protease | Multiple Myeloma | ~0.6 nM ( Ki ) |

| Vaborbactam | KPC-2 / AmpC | Serine β -Lactamase | Complicated UTI | ~14 nM ( Ki ) |

| S02030 | ADC-7 / SHV-1 | Serine β -Lactamase | Investigational | <100 nM ( IC50 ) |

| α -Aminoboronic Derivatives | Leucine Aminopeptidase | Metallo-aminopeptidase | Investigational | Micro- to Nanomolar |

Methodological Frameworks: Validating Boronic Acid Inhibitors

Because the structural reorganization from sp2 to sp3 requires time, aminoboronic acids exhibit biphasic slow-binding kinetics 5. Standard rapid-equilibrium assays will severely underestimate their potency[5]. The following protocols are engineered as self-validating systems to ensure accurate characterization.

Protocol 1: Slow-Binding Kinetic Characterization

Step-by-step workflow for slow-binding kinetic characterization.

-

Enzyme Preparation & Buffer Optimization: Prepare the recombinant enzyme in a buffer that strictly matches physiological pH (7.4).

-

Causality: Boronic acids are highly sensitive to pH. Extreme pH environments can prematurely shift the equilibrium of the boronate species, confounding the assay and destroying the integrity of the transition state mimicry.

-

-

Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of the aminoboronic acid for 30–60 minutes before adding the substrate.

-

Causality: The transition from the initial encounter complex ( EI ) to the tetrahedral adduct ( EI∗ ) is a slow-binding event. Omitting pre-incubation forces the assay to measure the weaker initial binding affinity, leading to a massive underestimation of the drug's true potency.

-

-

Substrate Addition: Initiate the reaction using a highly sensitive fluorogenic substrate.

-

Causality: Continuous fluorescence monitoring is mandatory. It allows us to capture the biphasic curvature of the reaction progress, which is mathematically impossible to resolve using standard endpoint assays.

-

-

Continuous Monitoring: Record fluorescence at 1-minute intervals for a minimum of 2 hours to ensure the reaction reaches a steady state.

-

Data Analysis & Self-Validation: Fit the progress curves to the integrated rate equation for slow-binding inhibition.

-

Validation Check: The protocol validates itself if the calculated observed rate constant ( kobs ) varies linearly or hyperbolically with inhibitor concentration. This confirms the mechanism is genuinely a slow-binding transition state event.

-

Protocol 2: Rapid-Dilution Reversibility Assay

A protocol is only as good as its internal controls. To validate that the observed inhibition is truly due to the boronic acid's dative bond—and not non-specific aggregation or permanent suicide inhibition—we employ a rapid-dilution reversibility assay.

-

Complex Formation: Incubate the enzyme with the inhibitor at a concentration 100x the IC50 for 1 hour to ensure >95% target occupancy.

-

Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into an assay buffer containing a saturating concentration of the substrate.

-

Causality: If the inhibitor is a reversible transition state analog, the massive dilution will force the quantum equilibrium backward, and enzymatic activity will slowly recover as the tetrahedral adduct dissociates back into the trigonal planar state.

-

-

Activity Recovery Monitoring: Track the enzymatic rate over time.

-

Validation Check: A gradual recovery of the initial velocity ( vi ) to the uninhibited steady-state velocity ( vs ) definitively validates the reversible, dative nature of the boronic acid-enzyme bond.

-

References

-

Title: Proteasome inhibition by bortezomib. Source: researchgate.net URL: 2

-

Title: Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae Source: asm.org URL: 3

-

Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors Source: nih.gov URL: 1

-

Title: alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases Source: nih.gov URL: 5

-

Title: Biochemical Activity of Vaborbactam Source: nih.gov URL: 4

Sources

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of Aqueous Stability: A Technical Guide for (1-Amino-2-phenylethyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Peril of Boronic Acids in Drug Development

Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological systems.[1][2] This characteristic has led to their successful application in a range of therapeutic areas, including oncology, with the proteasome inhibitor bortezomib being a prominent example. (1-Amino-2-phenylethyl)boronic acid, a key structural component of several promising drug candidates, is of particular interest. However, the progression of such molecules from discovery to clinical application is often hampered by a significant hurdle: their inherent instability in aqueous environments.

This technical guide provides an in-depth exploration of the factors governing the aqueous stability of (1-Amino-2-phenylethyl)boronic acid. By understanding the degradation pathways and the variables that influence them, researchers can develop robust formulation strategies to ensure the therapeutic efficacy and shelf-life of drug products containing this important pharmacophore.

The Chemical Landscape: Intrinsic Properties and Degradation Pathways

The stability of (1-Amino-2-phenylethyl)boronic acid in aqueous solution is primarily dictated by the electrophilic nature of the boron atom and its susceptibility to two main degradation pathways: hydrolysis and oxidation.

Hydrolytic Degradation: The Role of Water and pH

In an aqueous environment, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] The position of this equilibrium is highly dependent on the pH of the solution. At physiological pH, the uncharged trigonal form is predominant.[3] However, under both acidic and basic conditions, the C-B bond can be susceptible to cleavage, a process known as protodeboronation.[4] This results in the formation of 2-phenylethylamine and boric acid, leading to a loss of biological activity.

The amino group in the alpha position to the boronic acid can also influence stability. While α-aminoboronic acids are known to be unstable in their neutral form, their corresponding ammonium salts exhibit greater stability in solution.[5] This is attributed to the prevention of an intramolecular interaction between the amine and the boron atom, which is a proposed step in the protodeboronation mechanism.[5]

Oxidative Degradation: A Significant Challenge

Boronic acids are susceptible to oxidation, a process that can be initiated by reactive oxygen species (ROS) and exposure to air.[1][4] This degradation pathway typically leads to the formation of the corresponding alcohol (1-amino-2-phenylethanol) and boric acid.[6] The rate of oxidation can be influenced by the presence of metal ions and the overall redox potential of the solution. For peptide boronic acid derivatives, oxidative degradation has been identified as a major initial pathway, even under acidic and basic conditions.[6]

A Framework for Stability Assessment: Experimental Design and Methodology

A thorough understanding of the stability of (1-Amino-2-phenylethyl)boronic acid requires a well-designed experimental approach. A comprehensive stability study should encompass forced degradation under various stress conditions to identify potential degradation products and elucidate degradation pathways.

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for assessing the aqueous stability of (1-Amino-2-phenylethyl)boronic acid.

Detailed Experimental Protocol

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact (1-Amino-2-phenylethyl)boronic acid from its degradation products.[4]

Objective: To quantify the degradation of (1-Amino-2-phenylethyl)boronic acid under various stress conditions and identify major degradation products.

Instrumentation:

-

HPLC system with a UV detector and a mass spectrometer (MS).

-

A reverse-phase C18 column is a common starting point.[4][7]

Mobile Phase:

-

A gradient of acetonitrile and water is typically used.[4] The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.

Procedure:

-

Sample Preparation: Prepare a stock solution of (1-Amino-2-phenylethyl)boronic acid in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

pH: Dilute the stock solution into aqueous buffers of varying pH (e.g., 2, 5, 7.4, 9).

-

Temperature: Incubate the buffered solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to the buffered solutions.[6]

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition, quench any ongoing reaction if necessary (e.g., by adding a quenching agent for the oxidant or adjusting the pH), and analyze by HPLC-UV/MS.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify the major degradation products based on their retention times and mass-to-charge ratios.

-

Key Factors Influencing Stability and Mitigation Strategies

Several factors can significantly impact the stability of (1-Amino-2-phenylethyl)boronic acid in aqueous solutions. Understanding these factors is key to developing effective stabilization strategies.

pH and Buffer Composition

As previously mentioned, pH plays a critical role in the stability of boronic acids. Generally, boronic acids are most stable at a neutral pH.[4] Acidic or basic conditions can catalyze protodeboronation.[4] The choice of buffer can also be important, as some buffer components may interact with the boronic acid. Careful pH control and the use of appropriate buffering systems are essential for maintaining stability.[8]

Temperature

Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Therefore, storage at refrigerated temperatures (2-8°C) is generally recommended for aqueous formulations of boronic acids.[4]

Formulation Strategies for Enhanced Stability

Several strategies can be employed to enhance the stability of (1-Amino-2-phenylethyl)boronic acid in aqueous formulations:

-

Esterification: The formation of boronate esters with diols is a common and effective strategy to protect the boronic acid moiety from degradation.[1][4] This approach can also improve solubility.[9]

-

Lyophilization: Freeze-drying can be used to create a stable solid-state formulation that can be reconstituted before use. The inclusion of lyoprotectants like mannitol can further enhance stability.[8][9]

-

Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation.[8]

-

Chelating Agents: The inclusion of chelating agents like EDTA can sequester metal ions that may catalyze degradation, although in some cases, they have been observed to accelerate degradation.[6] Therefore, their use should be carefully evaluated.

-

Intramolecular Coordination: Designing molecules where a nearby functional group can form a stable intramolecular coordinate bond with the boron atom can significantly enhance stability against both oxidation and protodeboronation.[1][10]

Illustrative Degradation Pathways

Caption: Key degradation pathways of (1-Amino-2-phenylethyl)boronic acid in an aqueous environment.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data for (1-Amino-2-phenylethyl)boronic acid under various stress conditions. Actual data will vary depending on the specific experimental conditions.

| Stress Condition | Time (hours) | (1-Amino-2-phenylethyl)boronic acid Remaining (%) | Major Degradation Product(s) |

| pH 2, 25°C | 24 | 85 | 2-Phenylethylamine |

| pH 7.4, 25°C | 24 | 98 | - |

| pH 9, 25°C | 24 | 90 | 2-Phenylethylamine |

| pH 7.4, 60°C | 24 | 70 | 2-Phenylethylamine, 1-Amino-2-phenylethanol |

| pH 7.4, H₂O₂, 25°C | 4 | 50 | 1-Amino-2-phenylethanol |

Conclusion

The aqueous stability of (1-Amino-2-phenylethyl)boronic acid is a multifaceted challenge that requires a deep understanding of its chemical properties and degradation pathways. By carefully controlling factors such as pH and temperature, and by employing strategic formulation approaches like esterification and lyophilization, it is possible to develop stable and effective drug products. The experimental framework and methodologies outlined in this guide provide a robust starting point for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules.

References

- Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. (2026, February 26). Vertex AI Search.

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

- Zheng, Y., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering, 4(10), 5544-5549.

- Kraske, M., et al. (2017). Enzymatic Degradation of Oligo(ε-caprolactone)s End-Capped With Phenylboronic Acid Derivatives at the Air-Water Interface. Macromolecular Chemistry and Physics, 218(2).

- Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- Sanders, B. C., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 141(43), 17235–17243.

- Hall, D. G. (Ed.). (2011).

- Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(47), 23494-23499.

- Pop-Georgievski, O., & Popelka, S. (2012).

- Soltani, N., et al. (2018). Dehydration of phenylboronic acid with the formation of boroxine. Journal of Molecular Liquids, 254, 283-290.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Győri, B., et al. (1995). Chapter 8 α-Aminoboronic acids, amine cyanoboranes, amine carboxyboranes and their derivatives. In The Chemistry of Organic Boron Compounds.

- Soundararajan, S., et al. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Tetrahedron, 60(9), 2117-2124.

- Freger, V., et al. (2015). Boron removal from water with reverse osmosis membranes: A modeling study.

- Ellman, J. A., et al. (2014). Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives with an Air- and Moisture-Stable Cu(II) Catalyst. The Journal of Organic Chemistry, 79(8), 3623-3635.

- Dai, J., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.

- Emrick, T., et al. (2023). Solute Stabilization Effects of Nanoparticles Containing Boronic Acids in the Absence of Binding Pairs. Langmuir, 39(43), 15309–15318.

- Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.

- Silva, F., et al. (2020).

- Bull, J. A., et al. (2021). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 54(19), 3749–3763.

- Hall, D. G. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(8), 1069–1079.

- Candeias, N. R., & Gois, P. M. P. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1625-1656.

- Smith, A. B. (2023). Assessing the stability and reactivity of a new generation of boronic esters.

- Raines, R. T., et al. (2019). Supporting Information for Boronic acid with high oxidative stability and utility in biological contexts.

- Kılıç, A., et al. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of Molecular Structure, 1218, 128509.

- Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.

Sources

- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Enhance Stability of Boric Acid Solutions in Pharmaceutical Use [eureka.patsnap.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

Boronic Acid Derivatives as Transition State Analogs: An In-depth Technical Guide for Drug Development Professionals

Abstract

Boronic acid derivatives have emerged as a powerful and versatile class of enzyme inhibitors, with several successful drugs on the market and many more in development. Their unique ability to act as transition state analogs, particularly for hydrolytic enzymes, by forming a stable, tetrahedral intermediate with active site nucleophiles, underpins their therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the design, synthesis, and evaluation of boronic acid-based inhibitors. We will delve into the mechanistic intricacies of their interaction with key enzyme classes, including serine proteases, β-lactamases, and histone deacetylases (HDACs), and provide field-proven insights into the experimental workflows essential for their characterization and optimization.

The Foundation: Transition State Theory and the Power of Analogs

Enzymes accelerate biochemical reactions by stabilizing the high-energy transition state of a substrate as it converts to a product. Transition state analogs are molecules designed to mimic this fleeting, high-energy intermediate. By binding to the enzyme's active site with much higher affinity than the substrate or product, these analogs act as potent inhibitors.

Boronic acids are particularly well-suited to function as transition state analogs for enzymes that utilize a nucleophilic serine, threonine, or a metal-activated water molecule in their catalytic mechanism. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by these nucleophiles, forming a stable, tetrahedral boronate adduct. This adduct structurally and electronically resembles the tetrahedral intermediate of the natural enzymatic reaction.[1][2]

The Centerpiece: The Chemistry of Boron and its Role in Inhibition

The versatility of boronic acids as enzyme inhibitors stems from the unique chemical properties of the boron atom. In its native state, the boron in a boronic acid (R-B(OH)₂) is trigonal planar and sp² hybridized. However, upon nucleophilic attack by an active site residue (e.g., the hydroxyl group of a serine), it readily rehybridizes to a tetrahedral, sp³ state, forming a covalent but reversible bond.[3][4] This reversible covalent inhibition mechanism offers a distinct advantage in drug design, allowing for prolonged target engagement while minimizing the potential for off-target toxicity associated with irreversible inhibitors.

Mechanism of Serine Protease Inhibition

Serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation, are a prime target for boronic acid inhibitors. Their active site contains a catalytic triad of serine, histidine, and aspartate. The serine acts as the nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.

A boronic acid inhibitor, upon entering the active site, is attacked by the catalytic serine's hydroxyl group. This forms a tetrahedral boronate adduct that is stabilized by interactions within the oxyanion hole, a key feature of the serine protease active site that stabilizes the negative charge on the oxygen of the tetrahedral intermediate.[1][5] This interaction is a high-fidelity mimic of the natural transition state, leading to potent inhibition.[6]

Design Principles for Potent and Selective Boronic Acid Inhibitors

The design of effective boronic acid inhibitors requires a multi-faceted approach that considers not only the interaction at the boron center but also the specific recognition elements of the target enzyme's active site.

-

Mimicking Substrate Recognition: The 'R' group of the boronic acid (R-B(OH)₂) should be designed to mimic the side chains of the enzyme's natural substrate. This ensures high-affinity binding to the enzyme's specificity pockets (S1, S2, etc.). For example, peptidyl boronic acids are highly effective inhibitors of proteases, with the peptide sequence tailored to the specific protease's substrate preference.[1][6]

-

Optimizing the Boron Moiety: While the boronic acid is the key reactive group, its presentation and the nature of its protecting groups can significantly impact potency and pharmacokinetic properties. For instance, the use of pinanediol esters as protecting groups can facilitate synthesis and purification.[7]

-

Structure-Based Drug Design (SBDD): X-ray crystallography and NMR spectroscopy are invaluable tools in the design of boronic acid inhibitors. High-resolution crystal structures of inhibitor-enzyme complexes provide detailed insights into the binding mode and allow for the rational design of modifications to improve potency and selectivity.[3][5][8] NMR studies can confirm the tetrahedral state of the boron atom in the enzyme-inhibitor complex.[9][10]

Expanding the Scope: Boronic Acids Against Other Enzyme Classes

The utility of boronic acids as transition state analogs extends beyond serine proteases.

β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Boronic acid transition state inhibitors (BATSIs) have emerged as a promising strategy to overcome this resistance. They form a covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D), effectively neutralizing the enzyme.[11][12][13] Furthermore, some boronic acid derivatives have shown activity against metallo-β-lactamases (Class B) by interacting with the active site zinc ions.[3][14]

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in gene expression regulation and are important targets in cancer therapy. The catalytic mechanism of many HDACs involves a zinc-dependent hydrolysis of acetylated lysine residues on histones. Boronic acid derivatives have been designed to act as HDAC inhibitors by coordinating with the active site zinc ion and mimicking the tetrahedral transition state of the deacetylation reaction.[15][16][17]

Experimental Protocols: A Practical Guide

The successful development of boronic acid inhibitors relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for key experiments.

Synthesis of a Peptidyl Boronic Acid (Solid-Phase Approach)

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptidyl boronic acids.[18][19][20][21]

-

Resin Loading: Commercially available 1-glycerol polystyrene resin is swollen in a suitable solvent (e.g., dichloromethane). The desired C-terminal α-aminoboronic acid pinacol ester is then coupled to the resin.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is removed using a solution of piperidine in dimethylformamide (DMF).

-

Peptide Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using standard peptide coupling reagents (e.g., TBTU, HATU).

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the pinacol ester protecting the boronic acid is removed via transesterification with a large excess of a volatile boronic acid like methylboronic acid or by treatment with an acid such as trifluoroacetic acid (TFA).

-

Purification: The crude peptidyl boronic acid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition Kinetics Assay

Determining the inhibition constant (Kᵢ) is crucial for quantifying the potency of a boronic acid inhibitor. A common method is the competitive inhibition assay using a chromogenic or fluorogenic substrate.

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable substrate in an appropriate assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

-

Assay Setup: In a microplate, add the enzyme solution to wells containing varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period to reach equilibrium.

-

Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition: Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

-

Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the reciprocal of the velocity (1/V) against the inhibitor concentration (a Dixon plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) to determine the Kᵢ value.

Quantitative Data Summary

The potency of boronic acid inhibitors is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table provides a summary of representative inhibition data for various boronic acid derivatives against different enzyme classes.

| Inhibitor Class | Target Enzyme | Representative Inhibitor | Kᵢ / IC₅₀ (nM) | Reference |

| Peptidyl Boronic Acid | α-Chymotrypsin | MeO-Suc-Ala-Ala-Pro-boroPhe-OH | 0.16 | [1] |

| Peptidyl Boronic Acid | Prostate-Specific Antigen (PSA) | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 | [6] |

| Boronic Acid Transition State Inhibitor (BATSI) | TEM-1 β-Lactamase | (1R)-1-phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid | 5.9 | [22] |

| Boronic Acid Transition State Inhibitor (BATSI) | ADC-7 Cephalosporinase | CR192 | 0.45 | [8] |

| α-Amino Acid Boronic Acid | Histone Deacetylase (HDAC) | Compound (S)-21 | 2 (IC₅₀) | [15] |

Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges.

-

Stability: Boronic acids can be susceptible to oxidative degradation and can form cyclic trimers (boroxines) upon dehydration, which can complicate formulation and storage.[23]

-

Pharmacokinetics: The boronic acid moiety can impact a molecule's pharmacokinetic properties. Prodrug strategies, where the boronic acid is temporarily masked, are being explored to improve oral bioavailability and metabolic stability.[24][25][26][27]

-

Selectivity: Achieving high selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects.

Future research will likely focus on developing novel boronic acid warheads with improved stability and reactivity profiles, as well as the application of advanced computational methods for the de novo design of highly selective inhibitors. The continued exploration of boronic acids as inhibitors for a wider range of enzyme targets holds immense promise for the discovery of new therapeutics for a multitude of diseases.

Conclusion

Boronic acid derivatives represent a cornerstone in the field of enzyme inhibition, offering a powerful platform for the development of novel therapeutics. Their ability to act as transition state analogs provides a rational basis for their design, and a wealth of experimental techniques are available for their synthesis, characterization, and optimization. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full potential of this remarkable class of molecules.

References

-

Brem, J., van Berkel, S. S., & Schofield, C. J. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 26(9), 2493. [Link]

-

Dudka, A., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3653. [Link]

-

Papp-Wallace, K. M., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS Infectious Diseases, 4(11), 1549-1560. [Link]

-

Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 540-545. [Link]

-

Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(10), 3245-3254. [Link]

-

Matthews, D. A., et al. (1975). X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state. The Journal of Biological Chemistry, 250(18), 7120-7126. [Link]

-

Di Renzo, F., et al. (2007). Boric acid inhibits embryonic histone deacetylases: a suggested mechanism to explain boric acid-related teratogenicity. Toxicology and Applied Pharmacology, 220(2), 178-185. [Link]

-

Morinaka, A., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7630-7641. [Link]

-

Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. [Link]

-

Di Renzo, F., et al. (2007). Boric acid inhibits embryonic histone deacetylases: a suggested mechanism to explain boric acid-related teratogenicity. PubMed. [Link]

-

Zhang, Z. Y., et al. (2023). General mechanism of β-lactamase inhibitors. ResearchGate. [Link]

-

Farr-Jones, S., et al. (1993). Boron-11 NMR spectroscopy of peptide boronic acid inhibitor complexes of .alpha.-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651-12655. [Link]

-

Suzuki, T., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. PubMed. [Link]

-

Farr-Jones, S., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. [Link]

-

Smoum, R., et al. (2012). Boron Containing Compounds as Protease Inhibitors. Chemical Reviews, 112(7), 4156-4220. [Link]

-

Maslah, H., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Drug Discovery, 3(2), FDD58. [Link]

-

Brem, J., et al. (2016). Cyclic Boronates Inhibit All Classes of β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(10), 6270-6277. [Link]

-

Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

-

Tan, Z., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

-

Cendron, L., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

-

Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

-

Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Publications. [Link]

-

Strynadka, N. C. J., et al. (2000). Structure-Based Design Guides the Improved Efficacy of Deacylation Transition State Analogue Inhibitors of TEM-1 â-Lactamase. Semantic Scholar. [Link]

-

Strynadka, N. C., et al. (2000). Structure-based design guides the improved efficacy of deacylation transition state analogue inhibitors of TEM-1 beta-Lactamase. Biochemistry, 39(19), 5631-5643. [Link]

-

Strynadka, N. C. J., et al. (2000). Structure-Based Design Guides the Improved Efficacy of Deacylation Transition State Analogue Inhibitors of TEM-1 β-Lactamase. Biochemistry, 39(19), 5631-5643. [Link]

-

Zheng, Y., et al. (2020). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. ResearchGate. [Link]

-

Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Singleton, S. F. (2003). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Iovine, V., et al. (2022). Mechanism of serine protease inhibition by boronic acids. ResearchGate. [Link]

-

Williams, S. A., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology, 15(7), 717-726. [Link]

-

Pinto, C. I. C., et al. (2019). Prodrug strategies for targeted therapy triggered by reactive oxygen species. MedChemComm, 10(9), 1531-1549. [Link]